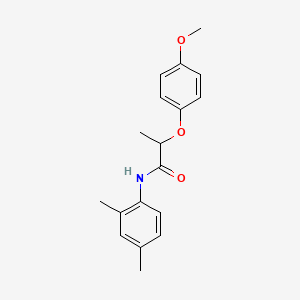![molecular formula C19H22N2O4S2 B2882915 2-(3-(ethylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 886918-33-8](/img/structure/B2882915.png)
2-(3-(ethylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3-(ethylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a complex organic molecule that incorporates a thiophene unit . Thiophene is a five-membered heterocyclic compound with one sulfur atom, and it’s a crucial component in the synthesis of various heterocyclic compounds with promising pharmacological properties .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between different compounds. For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .Chemical Reactions Analysis
Thiophene-based compounds are known to participate in various chemical reactions. They are often used as building blocks for organic electronic and optoelectronic materials . The reactivity of thiophene derivatives can be attributed to the presence of sulfur in the thiophene ring, which makes them electron-rich and suitable for use as electron-donating moieties in the construction of semiconductors .Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Evaluation
Novel diarylsulfonylurea derivatives, including structures related to the specified compound, have been synthesized and tested for antitumor activity. Some derivatives exhibited broad-spectrum antitumor activity, indicating their potential for cancer therapy. Molecular modeling and pharmacophore prediction methods were applied to study their activity, highlighting the role of these compounds in the development of new cancer treatments (El-Sherbeny, Abdel-Aziz, & Ahmed, 2010).
Heterocyclic Synthesis with Thiophene-2-Carboxamide
Research into thiophene-2-carboxamide derivatives explores their synthesis and potential as antibiotics and antibacterial drugs. The synthesis of new antibiotic and antibacterial drugs from thiophene derivatives shows the versatility and application of these compounds in addressing microbial resistance (Ahmed, 2007).
Thiophenylhydrazonoacetates in Heterocyclic Synthesis
The coupling of certain thiophene derivatives has been studied for the synthesis of a variety of nitrogen nucleophiles, yielding compounds with potential applications in medicinal chemistry and drug development. This research underlines the synthetic versatility of thiophene derivatives in creating novel heterocyclic compounds (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Synthesis of Ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate
The synthesis of novel compounds through the cyclization of thioamide with chloroacetoacetate showcases the potential of thiophene derivatives in the development of new chemical entities with possible therapeutic applications. The process highlights the chemical diversity achievable with thiophene-based scaffolds (Li-jua, 2015).
Synthesis and Biological Activity of New Cycloalkylthiophene-Schiff Bases
A series of novel thiophene derivatives have been synthesized and examined for antibacterial activity against various pathogenic strains. This research demonstrates the potential of thiophene derivatives as a foundation for developing new antimicrobial agents, indicating the breadth of applications for such compounds in combating infectious diseases (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Wirkmechanismus
The mechanism of action of thiophene derivatives can vary depending on their specific structure and the biological target they interact with. Some thiophene derivatives have been found to exhibit a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Zukünftige Richtungen
Thiophene derivatives have shown promising pharmacological properties, making them an area of interest for future research . The development of new thiophene-containing compounds with wider therapeutic activity is a topic of interest for medicinal chemists . The challenge lies in the synthesis of organic materials, particularly polymers and molecules having fused aromatic systems with desired electronic/optoelectronic properties and solubility in common organic solvents .
Eigenschaften
IUPAC Name |
2-[(3-ethylsulfonylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c1-2-27(24,25)13-8-6-7-12(11-13)18(23)21-19-16(17(20)22)14-9-4-3-5-10-15(14)26-19/h6-8,11H,2-5,9-10H2,1H3,(H2,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULUYQMPQLUWEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

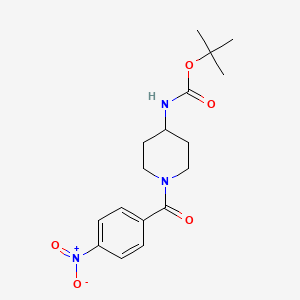

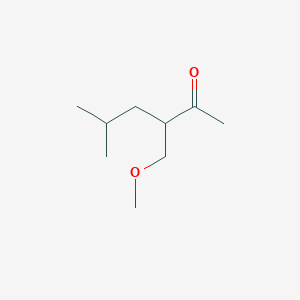
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2882844.png)
![(3-Methyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2882845.png)
![N-(2,4-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2882846.png)
![2-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2882848.png)

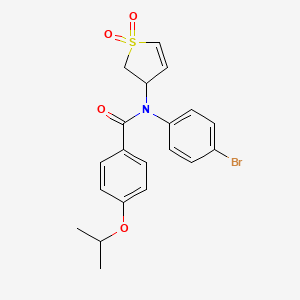
![3-benzyl-2-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone](/img/structure/B2882851.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide](/img/structure/B2882852.png)
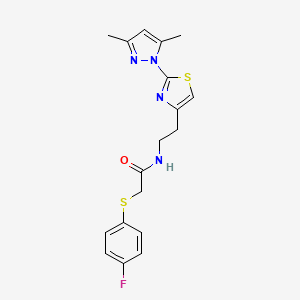
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromobenzenesulfonamide](/img/structure/B2882854.png)
